Cas no 1597-01-9 (2,4-Pyrimidinediamine,6-methyl-5-(4-phenylbutyl)-)

2,4-Pyrimidinediamine,6-methyl-5-(4-phenylbutyl)- structure
1597-01-9 structure
Product Name:2,4-Pyrimidinediamine,6-methyl-5-(4-phenylbutyl)-
CAS No:1597-01-9
MF:C15H20N4
MW:256.346102714539
CID:193361
PubChem ID:276876
Update Time:2025-04-19

2,4-Pyrimidinediamine,6-methyl-5-(4-phenylbutyl)- Chemical and Physical Properties

Names and Identifiers

    • 2,4-Pyrimidinediamine,6-methyl-5-(4-phenylbutyl)-
    • 6-methyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine
    • 2,4-Diamino-5-(4-phenylbutyl)-6-methyl-pyrimidin
    • 6-Methyl-5-(4-phenylbutyl)-2,4-pyrimidinediamine
    • 6-methyl-5-(4-phenyl-butyl)-pyrimidine-2,4-diamine
    • AC1L5KS6
    • AC1Q4V98
    • AG-J-65570
    • AR-1H2232
    • CTK4D0184
    • NSC125347
    • PYRIMIDINE, 2,4-DIAMINO-6-METHYL-5-(4-PHENYLBUTYL)-
    • DTXSID20166713
    • NSC 125347
    • UNII-L06TDN89AB
    • 2,4-Pyrimidinediamine, 6-methyl-5-(4-phenylbutyl)-
    • NCI60_000593
    • L06TDN89AB
    • 1597-01-9
    • CHEMBL1977332
    • NSC-125347
    • Inchi: 1S/C15H20N4/c1-11-13(14(16)19-15(17)18-11)10-6-5-9-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H4,16,17,18,19)
    • InChI Key: FNJDMUJSPSCFQC-UHFFFAOYSA-N
    • SMILES: N1C(N)=NC(=C(C=1C)CCCCC1C=CC=CC=1)N

Computed Properties

  • Exact Mass: 256.169
  • Monoisotopic Mass: 256.16879665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 77.8Ų

Experimental Properties

  • PSA: 77.82
  • LogP: 3.67720
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